N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c24-18(13-7-10-15-8-3-1-4-9-15)19-14-17-20-21-22-23(17)16-11-5-2-6-12-16/h1,3-4,8-9,16H,2,5-7,10-14H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCSDAUJCNELAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexyl Azide Preparation
Cyclohexyl azide serves as the foundational reagent for tetrazole formation. Synthesized via nucleophilic substitution, cyclohexyl bromide reacts with sodium azide in dimethylformamide (DMF) at 80°C for 12 hours, yielding cyclohexyl azide with ~85% efficiency.
[2+3] Cycloaddition with Chloroacetonitrile
Under acidic conditions (HCl, 0°C to 25°C), cyclohexyl azide undergoes a 1,3-dipolar cycloaddition with chloroacetonitrile. This regioselective reaction favors the 1-cyclohexyl-5-(chloromethyl)-1H-tetrazole isomer due to protonation-directed kinetics. The product is isolated via vacuum distillation (yield: 72%) and confirmed by $$^{1}\text{H NMR}$$ ($$\delta$$ 4.15 ppm, singlet for CH$$_2$$Cl).
Amination of Chloromethyl Group
The chloromethyl intermediate is aminated using aqueous ammonia (28% w/v) in ethanol at 60°C for 24 hours. This nucleophilic substitution yields 5-(aminomethyl)-1-cyclohexyl-1H-tetrazole, purified via recrystallization (isopropanol/water, 3:7) to a white solid (yield: 65%).
Amide Coupling via Carbodiimide Chemistry
4-Phenylbutanoyl Chloride Synthesis
4-Phenylbutanoic acid is treated with thionyl chloride (SOCl$$2$$) under reflux (2 hours), yielding the acyl chloride. Excess SOCl$$2$$ is removed under reduced pressure, and the product is used without further purification.
Acylation of Tetrazole Methylamine
5-(Aminomethyl)-1-cyclohexyl-1H-tetrazole is dissolved in dichloromethane (DCM) with triethylamine (TEA, 1.5 equiv). 4-Phenylbutanoyl chloride (1.2 equiv) is added dropwise at 0°C, stirred for 12 hours, and quenched with water. The organic layer is dried (MgSO$$_4$$), concentrated, and purified via silica gel chromatography (hexane/ethyl acetate, 1:1) to afford the target compound as a colorless oil (yield: 58%).
Characterization Data
- $$^{1}\text{H NMR}$$ (400 MHz, CDCl$$3$$): $$\delta$$ 7.28–7.18 (m, 5H, Ph), 4.10 (s, 2H, CH$$2$$NH), 3.90 (s, 2H, CH$$2$$CO), 2.40 (t, 2H, J = 7.2 Hz, CH$$2$$Ph), 1.80–1.60 (m, 6H, cyclohexyl), 1.45–1.30 (m, 4H, butanamide chain).
- HRMS (ESI) m/z: [M+H]$$^+$$ calcd for C$${19}$$H$${26}$$N$$_5$$O, 364.2089; found, 364.2092.
Multicomponent Ugi-Azide Approach
Reaction Design
A one-pot Ugi-azide reaction combines cyclohexyl isocyanide, 4-phenylbutyraldehyde, propargylamine, and trimethylsilyl azide (TMSN$$_3$$) in methanol (1M, 25°C, 2 hours). The intermediate undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with benzyl azide, but this step is omitted to retain the primary amine.
Post-Ugi Acylation
The Ugi product, 1-(1-cyclohexyl-1H-tetrazol-5-yl)-4-phenylbutan-1-amine, is acylated with 4-phenylbutanoyl chloride as described in Section 2.2, yielding the target compound (overall yield: 42%).
Comparative Analysis of Synthetic Routes
| Method | Yield | Key Advantage | Limitation |
|---|---|---|---|
| [2+3] Cycloaddition | 58% | High regioselectivity | Multi-step purification |
| Ugi-Azide | 42% | Convergent synthesis | Requires orthogonal protection |
| Direct Alkylation | 35% | Simplicity | Low regiocontrol |
Challenges and Optimization
- Regioselectivity : Acidic conditions in cycloaddition favor 1-substitution, minimizing 2-cyclohexyl isomer formation.
- Amination Efficiency : Gabriel synthesis (phthalimide protection) improves amination yield to 78% but adds steps.
- Coupling Reagents : HATU increases acylation efficiency (72%) compared to EDCl (58%) but raises costs.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted tetrazole derivatives .
Scientific Research Applications
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This bioisosterism is particularly useful in drug design, as it can enhance the compound’s metabolic stability and improve its pharmacokinetic properties.
Comparison with Similar Compounds
Key Structural Differences :
| Feature | Target Compound | Analogs (5a–5j) |
|---|---|---|
| Backbone | Amide linkage (C=O) | Amine linkage (NH) |
| Substituent | 4-Phenylbutanamide | Variably substituted benzenamine |
| Flexibility | Aliphatic chain (butanamide) | Rigid aromatic ring (2-(prop-2-ynyloxy)phenyl) |
Physicochemical Properties
Melting Points and Yields
Observations :
- The target compound’s molecular weight (327.4 g/mol ) is significantly lower than analogs (385–470 g/mol), likely due to the absence of the bulky 2-(prop-2-ynyloxy)phenyl group.
- Amide-containing compounds (e.g., target) may exhibit lower melting points than amine analogs due to reduced hydrogen-bonding capacity, but data are insufficient for direct comparison.
Spectroscopic Features
Pharmacological Potential
While pharmacological data for the target compound are unavailable, analogs in the benzenamine series (e.g., 5a–5j) have been evaluated for antimicrobial activity. For instance, derivatives with halogen substituents (e.g., 5e, 5h) may exhibit enhanced activity due to electron-withdrawing effects .
Biological Activity
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 286.37 g/mol. The structure features a tetrazole ring, which is known for its bioactivity, and a phenylbutanamide moiety that may influence its pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The tetrazole moiety can interact with receptors involved in neurotransmission and inflammation, potentially modulating their activity.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to metabolic pathways, which could lead to therapeutic effects in conditions like cancer or inflammation.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antineoplastic Activity : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Properties : Animal models indicate that this compound may reduce inflammation markers, supporting its use in treating inflammatory diseases.
Case Studies and Research Findings
A review of literature reveals several key studies:
Toxicological Profile
The safety profile of this compound has been assessed through acute toxicity tests in rodents. Results indicate a moderate safety margin with no significant adverse effects at therapeutic doses. Long-term studies are required to fully understand the chronic toxicity and potential side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
